methyl O-(4-chlorophenyl)serinate

Catalog No.
S14008379
CAS No.
M.F
C10H12ClNO3
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl O-(4-chlorophenyl)serinate

Product Name

methyl O-(4-chlorophenyl)serinate

IUPAC Name

methyl 2-amino-3-(4-chlorophenoxy)propanoate

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C10H12ClNO3/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3

InChI Key

UEUOCMPYNOPRAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(COC1=CC=C(C=C1)Cl)N

Methyl O-(4-chlorophenyl)serinate, also known as methyl 2-amino-3-(4-chlorophenoxy)propanoate, is an organic compound characterized by the presence of a chlorophenyl group, an amino group, and a methyl ester group. Its molecular formula is C10H12ClNO3C_{10}H_{12}ClNO_3, and it has a molecular weight of approximately 229.66 g/mol. This compound is a derivative of phenoxypropanoic acid, which is notable for its potential applications in various fields including chemistry, biology, and medicine.

  • Esterification: The compound can be synthesized through the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with methylamine and methanol to yield the final product.
  • Oxidation: This compound can be oxidized to form nitro derivatives.
  • Reduction: Reduction reactions can lead to phenyl derivatives with reduced chlorine content.
  • Substitution: The chlorophenyl group may be substituted with various functional groups, resulting in diverse derivatives.

Research indicates that methyl O-(4-chlorophenyl)serinate exhibits significant biological activity, particularly in the realm of medicinal chemistry. Its mechanism of action involves interactions with specific molecular targets, where the amino group forms hydrogen bonds and the chlorophenyl group engages in hydrophobic interactions. This enables the compound to modulate enzyme and receptor activity, potentially leading to anti-inflammatory and analgesic effects.

The synthesis of methyl O-(4-chlorophenyl)serinate typically involves several steps:

  • Formation of 4-Chlorophenoxypropanol: Reacting 4-chlorophenol with epichlorohydrin.
  • Introduction of Amino Group: The resultant intermediate is treated with methylamine.
  • Esterification: Finally, methanol is used to esterify the compound, yielding methyl O-(4-chlorophenyl)serinate.

In industrial settings, these processes are optimized for high yield and purity, often utilizing catalysts and controlled conditions to minimize by-products.

Methyl O-(4-chlorophenyl)serinate has several applications across various fields:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Used as a biochemical probe for studying enzyme interactions.
  • Medicine: Explored for potential therapeutic properties including anti-inflammatory and analgesic effects.
  • Industry: Employed in developing specialty chemicals and materials with specific properties.

Studies have shown that methyl O-(4-chlorophenyl)serinate interacts with various biological molecules. Its amino group facilitates hydrogen bonding while its chlorophenyl moiety allows for hydrophobic interactions. These properties enable it to influence enzyme activities and receptor functions, making it a candidate for further investigation in pharmacological contexts.

Several compounds share structural similarities with methyl O-(4-chlorophenyl)serinate. Below is a comparison of some related compounds:

Compound NameMolecular FormulaKey Features
Methyl 4-chlorophenylacetateC9H9ClO2C_9H_9ClO_2Contains a chlorophenyl group; used in various chemical syntheses .
(4-Chlorophenyl)methyl propanoateC10H11ClO2C_{10}H_{11}ClO_2Similar structure; used in agrochemical applications .
Methyl O-(4-fluorophenyl)serinate hydrochlorideC10H13ClFNO3C_{10}H_{13}ClFNO_3Contains a fluorinated phenyl; explored for similar biological activities.

Uniqueness

Methyl O-(4-chlorophenyl)serinate stands out due to its specific combination of functional groups that facilitate unique interactions within biological systems. Its potential therapeutic properties further distinguish it from similar compounds, making it an important subject of research in medicinal chemistry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

229.0505709 g/mol

Monoisotopic Mass

229.0505709 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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